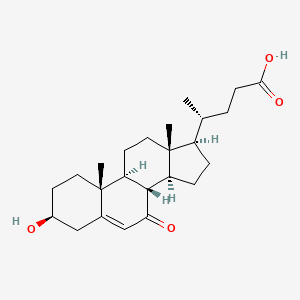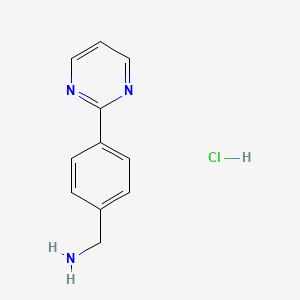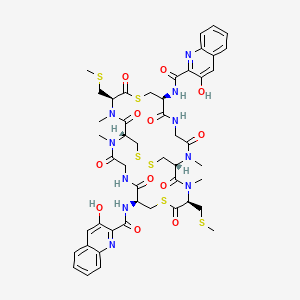
thiocoraline A
Overview
Description
Thiocoraline is a microbial natural product belonging to the depsipeptide class. It was isolated from the mycelium cake of a marine actinomycete strain, specifically Micromonospora marina . This compound has garnered significant attention due to its potent antitumor activity and its unique structure, which includes multiple sulfur atoms and a bicyclic framework .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiocoraline is produced through a nonribosomal peptide synthetase (NRPS) assembly line . The biosynthesis involves the incorporation of various amino acids and sulfur-containing units, leading to the formation of its complex structure. The synthetic route typically involves multiple steps, including peptide bond formation, cyclization, and incorporation of sulfur atoms.
Industrial Production Methods
Industrial production of thiocoraline involves fermentation processes using the marine actinomycete strain Micromonospora marina . The fermentation is carried out under controlled conditions to optimize the yield of thiocoraline. After fermentation, the compound is extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Thiocoraline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Thiocoraline can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in thiocoraline.
Major Products
The major products formed from these reactions include modified thiocoraline derivatives with enhanced or altered biological activities. These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Thiocoraline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Biology: In biological research, thiocoraline is studied for its effects on cell cycle regulation and DNA replication.
Medicine: Thiocoraline has significant potential as an anticancer agent. It is also being investigated for its potential use in combination therapies to enhance the efficacy of existing anticancer drugs.
Industry: In the pharmaceutical industry, thiocoraline is being explored for its potential as a lead compound for developing new anticancer drugs.
Mechanism of Action
Thiocoraline exerts its effects primarily by inhibiting DNA replication . It binds to DNA and interferes with the activity of DNA polymerase, an enzyme essential for DNA synthesis . This inhibition leads to the arrest of the cell cycle in the G1 phase and a decrease in the progression towards the G2/M phase . The compound’s ability to intercalate into DNA and form stable complexes contributes to its potent antiproliferative activity .
Comparison with Similar Compounds
Thiocoraline is unique among depsipeptides due to its complex structure and multiple sulfur atoms. Similar compounds include other depsipeptides such as echinomycin and quinomycin, which also exhibit DNA-binding properties and anticancer activity . thiocoraline’s distinct bicyclic framework and sulfur-containing units set it apart from these compounds .
List of Similar Compounds
Echinomycin: A cyclic depsipeptide with DNA-binding properties and anticancer activity.
Quinomycin: Another depsipeptide known for its DNA-binding ability and potential as an anticancer agent.
NMe-azathiocoraline: A synthetic derivative of thiocoraline with similar potency and enhanced stability.
Thiocoraline’s unique structure and potent biological activity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-hydroxy-N-[(1R,7S,11S,14R,20S,24S)-20-[(3-hydroxyquinoline-2-carbonyl)amino]-2,12,15,25-tetramethyl-11,24-bis(methylsulfanylmethyl)-3,6,10,13,16,19,23,26-octaoxo-9,22,28,29-tetrathia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H56N10O12S6/c1-55-31-23-75-76-24-32(46(68)58(4)34(22-72-6)48(70)74-19-29(41(63)49-17-37(55)61)53-43(65)39-35(59)15-25-11-7-9-13-27(25)51-39)56(2)38(62)18-50-42(64)30(20-73-47(69)33(21-71-5)57(3)45(31)67)54-44(66)40-36(60)16-26-12-8-10-14-28(26)52-40/h7-16,29-34,59-60H,17-24H2,1-6H3,(H,49,63)(H,50,64)(H,53,65)(H,54,66)/t29-,30-,31+,32+,33+,34+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGGKUQISSWRJJ-ZRBWWFCKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CSSCC(C(=O)N(C(C(=O)SCC(C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)C(CSC(=O)C(N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CSSC[C@@H](C(=O)N([C@H](C(=O)SC[C@H](C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)[C@@H](CSC(=O)[C@@H](N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56N10O12S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Thiocoraline | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thiocoraline | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1157.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


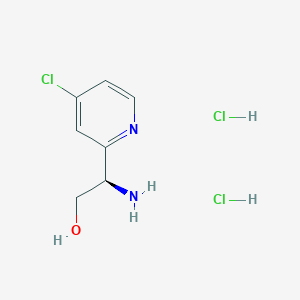
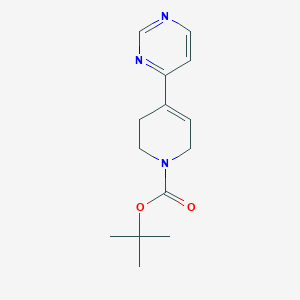
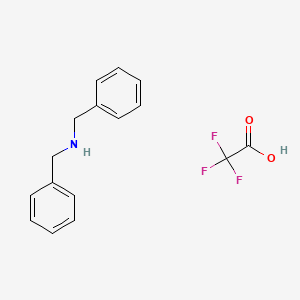
![3-Methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B8135726.png)
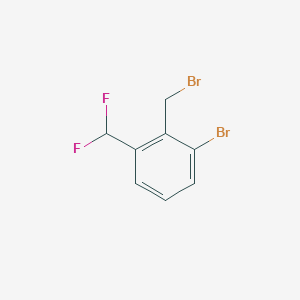
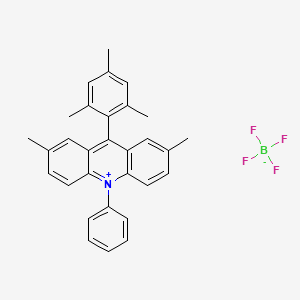
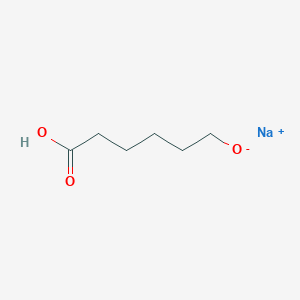
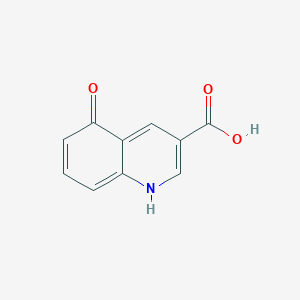
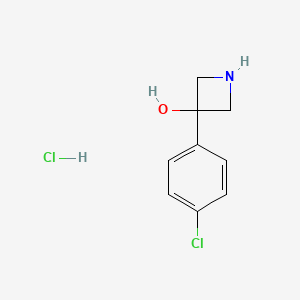
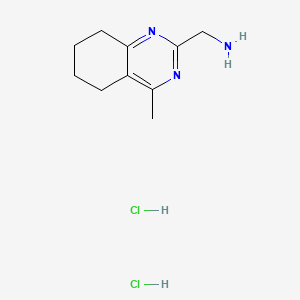
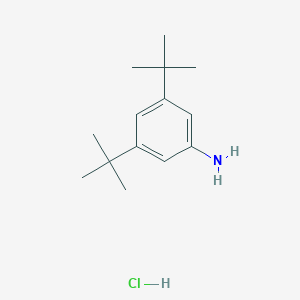
![2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B8135783.png)
